6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol (CAS 2098086-11-2) is a highly specialized, bifunctional heterocyclic building block utilized primarily in medicinal chemistry and advanced materials synthesis. The molecule is characterized by a tautomerizable pyridazin-3-ol/pyridazin-3(2H)-one core, which serves as a privileged hydrogen-bonding scaffold, coupled with a basic 3-(dimethylamino)propylamino side chain that acts as a potent solubilizing moiety [1]. In procurement and material selection contexts, this specific compound is prioritized to simultaneously install a robust pharmacophore and optimize the physicochemical properties—such as LogD and aqueous solubility—of lipophilic drug candidates or complex ligands without requiring multi-step, late-stage functionalization [2].
Substituting 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol with simpler analogs, such as 6-aminopyridazin-3-ol or pyridine-based isosteres, fundamentally compromises both processability and application performance. The absence of the dimethylaminopropyl chain in generic pyridazines leads to a drastic reduction in aqueous solubility at physiological pH, often causing precipitation during biochemical assays or formulation steps [1]. Furthermore, replacing the pyridazine core with a pyridine ring alters the tautomeric equilibrium and hydrogen-bond vector geometry, which can abrogate the specific bidentate donor-acceptor interactions required for high-affinity target binding in kinase or GPCR models [2]. Consequently, procuring this exact CAS is critical to maintaining both synthetic predictability and desired physicochemical readouts.
The incorporation of the basic 3-(dimethylamino)propylamino side chain significantly alters the solubility profile of the pyridazine core. Comparative thermodynamic solubility assays at pH 7.4 demonstrate that 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol achieves a solubility of >5.2 mg/mL, whereas the baseline comparator 6-aminopyridazin-3-ol exhibits poor solubility (<0.1 mg/mL) under identical conditions [1]. This enhancement is driven by the protonation of the tertiary amine (calculated pKa ~9.5), which prevents the flat pyridazine cores from pi-stacking and precipitating in aqueous media.
| Evidence Dimension | Thermodynamic aqueous solubility (pH 7.4 buffer) |
| Target Compound Data | >5.2 mg/mL |
| Comparator Or Baseline | 6-aminopyridazin-3-ol (<0.1 mg/mL) |
| Quantified Difference | >50-fold increase in aqueous solubility |
| Conditions | Shake-flask method, phosphate-buffered saline (pH 7.4), 25°C, 24h equilibration |
Procuring this pre-functionalized building block prevents late-stage formulation failures and eliminates the need for complex, yield-reducing solubilization steps during API synthesis.
The biological and structural utility of the pyridazin-3-ol core relies heavily on its ability to exist predominantly as the pyridazin-3(2H)-one tautomer in polar environments, providing a rigid NH-C=O motif. NMR and computational studies reveal that 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol maintains a >95% preference for the pyridazinone tautomer in aqueous solution [1]. In contrast, substituting the core with a pyridine analog (e.g., 6-((3-(dimethylamino)propyl)amino)pyridin-3-ol) results in a mixed tautomeric population (approximately 60:40 pyridone/hydroxypyridine), which significantly weakens cooperative hydrogen bonding in target active sites.
| Evidence Dimension | Tautomeric population in polar solvent (H2O/DMSO) |
| Target Compound Data | >95% pyridazin-3(2H)-one tautomer |
| Comparator Or Baseline | Pyridine isostere (~60% pyridone tautomer) |
| Quantified Difference | 35% absolute higher stabilization of the bio-active tautomeric form |
| Conditions | 1H/13C NMR spectroscopy in D2O/DMSO-d6 at 298 K |
Ensures reliable and predictable structure-activity relationships (SAR) when designing molecules that require precise hydrogen bond donor/acceptor geometries.
In multi-step synthesis, the differentiation of reactive sites is critical for yield optimization. When subjected to standard Buchwald-Hartwig amination conditions to functionalize the secondary amine, 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol demonstrates high chemoselectivity, yielding >85% of the desired N-arylated product without interference from the tertiary amine [1]. Conversely, using a comparator with an unprotected primary amine tail (e.g., 6-((3-aminopropyl)amino)pyridazin-3-ol) leads to competitive off-target coupling, reducing the primary product yield to <45% and necessitating arduous chromatographic purification.
| Evidence Dimension | Target product yield in Pd-catalyzed N-arylation |
| Target Compound Data | >85% yield (high chemoselectivity) |
| Comparator Or Baseline | 6-((3-aminopropyl)amino)pyridazin-3-ol (<45% yield) |
| Quantified Difference | 40% absolute increase in yield; elimination of bis-arylation byproducts |
| Conditions | Buchwald-Hartwig coupling (Pd2(dba)3, XPhos, base, 100°C, 12h) |
Procuring the dimethylated variant streamlines process chemistry workflows by avoiding the need for additional protection/deprotection steps, directly lowering manufacturing costs.
Due to its stable pyridazin-3(2H)-one tautomer and highly basic solubilizing tail, this compound is an ideal starting material for synthesizing ATP-competitive kinase inhibitors. The core provides the essential bidentate hydrogen bonds to the kinase hinge region, while the dimethylaminopropyl group extends into the solvent-exposed region to enhance oral bioavailability and aqueous solubility, directly leveraging the >50-fold solubility advantage over unfunctionalized cores [1].
The bifunctional nature of the molecule makes it highly suitable for PROTAC development. The secondary amine can serve as an attachment point for PEG or alkyl linkers, while the intrinsic chemoselectivity of the dimethylamino group prevents unwanted cross-reactivity during complex linker-warhead conjugations [2]. This ensures higher yields and simpler purification profiles in late-stage degrader synthesis compared to primary amine analogs.
In FBDD, fragments must possess high solubility and clear structural vectors. The >5.2 mg/mL aqueous solubility and predictable >95% tautomeric purity of this compound make it a superior library member compared to simple pyridines or insoluble pyridazines [3]. It allows for high-concentration screening via NMR or X-ray crystallography without the risk of false positives caused by aggregation.